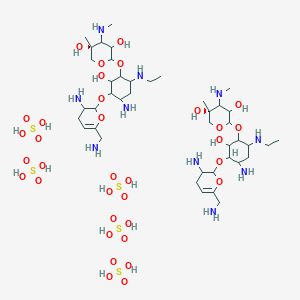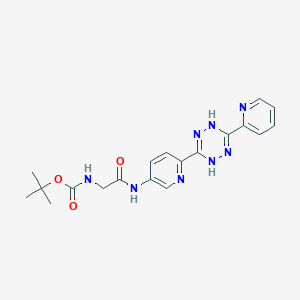
Py-2H-Tetrazine-Py-NHBoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Py-2H-Tetrazine-Py-NHBoc: (Chemical name: Pyridine-2H-tetrazine-pyridine-NH-Boc) is a chemical reagent known for its unique chemical structure and properties. It consists of a pyridine group, a tetrazine moiety, and a Boc-protected amine group. This compound is widely used in click chemistry reactions, particularly in bioorthogonal chemistry, due to its ability to form stable conjugates with strained alkenes and alkynes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Py-2H-Tetrazine-Py-NHBoc typically involves the following steps:
Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
Attachment of Pyridine Groups: The pyridine groups are introduced through nucleophilic substitution reactions.
Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems to ensure consistent quality .
化学反応の分析
Types of Reactions:
Click Chemistry Reactions: Py-2H-Tetrazine-Py-NHBoc undergoes inverse electron-demand Diels-Alder reactions with strained alkenes and alkynes, forming stable triazole rings.
Substitution Reactions: The pyridine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reagents: Strained alkenes, alkynes, Boc anhydride, hydrazine derivatives, nitriles.
Major Products:
Triazole Rings: Formed through click chemistry reactions.
Functionalized Pyridine Derivatives: Resulting from substitution reactions.
科学的研究の応用
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Molecular Probes: Employed in the development of fluorescent probes for imaging applications.
Biology:
Bioconjugation: Utilized for labeling biomolecules such as proteins and nucleic acids.
Drug Delivery: Facilitates targeted drug delivery by conjugating therapeutic agents to specific biomolecules.
Medicine:
Diagnostic Imaging: Applied in the development of imaging agents for diagnostic purposes.
Therapeutic Agents: Explored for its potential in targeted cancer therapies.
Industry:
Material Science: Used in the synthesis of functional materials with specific properties.
Polymer Chemistry: Incorporated into polymers to introduce reactive sites for further modification.
作用機序
Mechanism: Py-2H-Tetrazine-Py-NHBoc exerts its effects through bioorthogonal click chemistry reactions. The tetrazine moiety reacts with strained alkenes and alkynes, forming stable triazole rings. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Molecular Targets and Pathways:
類似化合物との比較
Tetrazine Amine: Similar in structure but lacks the Boc-protected amine group.
Me-Tetrazine Amine: A methylated version of tetrazine amine.
DiPy-Tetrazine-Amine: Contains two pyridine groups attached to the tetrazine moiety.
Uniqueness: Py-2H-Tetrazine-Py-NHBoc is unique due to its combination of a tetrazine moiety, pyridine groups, and a Boc-protected amine. This structure provides versatility in click chemistry reactions and allows for selective bioconjugation and functionalization .
特性
分子式 |
C19H22N8O3 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
tert-butyl N-[2-oxo-2-[[6-(6-pyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H22N8O3/c1-19(2,3)30-18(29)22-11-15(28)23-12-7-8-14(21-10-12)17-26-24-16(25-27-17)13-6-4-5-9-20-13/h4-10H,11H2,1-3H3,(H,22,29)(H,23,28)(H,24,25)(H,26,27) |
InChIキー |
KNBKJTLCQAJECX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CN=C(C=C1)C2=NNC(=NN2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
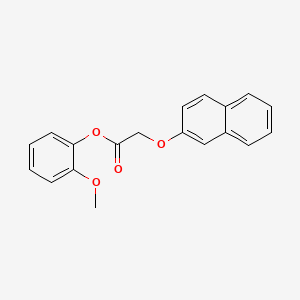
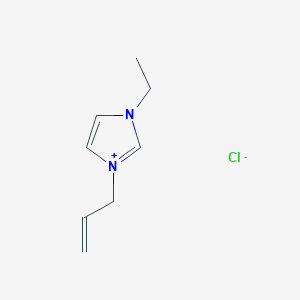
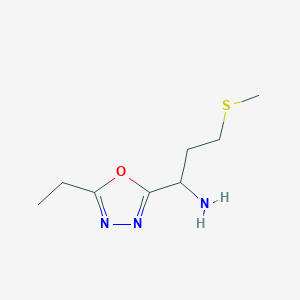
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
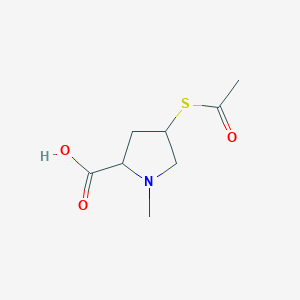

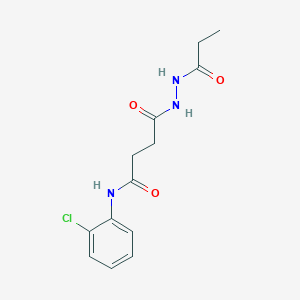
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
